5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride
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Overview
Description
5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3. It is a derivative of benzonitrile, featuring a piperazine ring substituted at the 2-position and a chlorine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of 5-chloro-2-nitrobenzonitrile with piperazine under specific conditions. The nitro group is reduced to an amine, followed by the formation of the piperazine ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the piperazine ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as hydrogen gas for reduction reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool in biological research to study the effects of piperazine derivatives on various biological systems.
Mechanism of Action
The mechanism of action of 5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring plays a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can influence neurotransmitter systems or other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(piperidin-1-yl)benzonitrile: Similar structure but with a piperidine ring instead of piperazine.
5-chloro-2-(morpholin-1-yl)benzonitrile: Contains a morpholine ring instead of piperazine.
5-chloro-2-(4-methylpiperazin-1-yl)benzonitrile: A methyl-substituted derivative of the original compound.
Uniqueness
5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing drugs with specific target profiles .
Properties
CAS No. |
1374997-00-8 |
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Molecular Formula |
C11H13Cl2N3 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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